molecular formula C8H8O3S2 B136396 (S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one 7,7-dioxide CAS No. 148719-91-9

(S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one 7,7-dioxide

Cat. No. B136396
M. Wt: 216.3 g/mol
InChI Key: LQUUXMUPBQBKHA-YFKPBYRVSA-N
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Description

“(S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one 7,7-dioxide” is a chemical compound with the CAS Number: 148719-91-9 . It has a molecular weight of 217.29 . The IUPAC name for this compound is (S)-6-methyl-5,6-dihydro-1lambda3-thieno [2,3-b]thiopyran-4 (1H)-one 7,7-dioxide .


Synthesis Analysis

The synthesis of this compound involves a process for preparing 5,6-dihydro-4-hydroxy- (S)-6-methyl-thieno [ 2,3-b]thiopyran-7,7-dioxide . This process involves subjecting 5,6-dihydro-4-oxo- (S)-6-methyl-thieno [ 2,3-b]thiopyran-7,7-dioxide to the action of a microorganism to reduce the thienothiopyran derivative .


Molecular Structure Analysis

The structure of (4S,6S)-methyl-5,6-dihydro-4H-thieno [2,3-b]thiopyran-4-ol-7,7-dioxide was confirmed by single-crystal X-ray analysis .


Chemical Reactions Analysis

The reaction of crucial importance in the synthesis of this compound is a remarkably stereoselective solvolysis of the acetate ester in an acetone/phosphate buffer mixture as the solvent system .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 217.29 .

Scientific Research Applications

  • Scientific Field: Organic Chemistry

    • Application : Synthesis of tetrahydro-4H-thiopyran-4-ones .
    • Method of Application : Tetrahydro-4H-thiopyran-4-ones are synthesized from 3,3’-thiodipropanoates by intramolecular Dieckmann condensation in the presence of NaOMe or NaH . The intermediates obtained according to this route are 3-(alkoxycarbonyl)-4-oxotetrahydrothiopyrans, which are hydrolyzed and decarboxylated by heating in 10–15% H2SO4 .
    • Results or Outcomes : Tetrahydro-4H-thiopyran-4-ones are valuable reagents for the preparation of stable free nitroxyl radicals, photosensitive semiconductors and electrochromic materials, synthetic juvenile hormones and pheromones, as well as polypropionate fragments – precursors to natural product analogs . Some derivatives of tetrahydro-4H-thiopyran-4-ones have been characterized with antitumor, antibacterial, antiparasitic, and antifungal activity, as well as have shown promise as inhibitors of phosphodiesterase and β-secretase BACE1 .
  • Scientific Field: Medicinal Chemistry

    • Application : Treatment of glaucoma .
    • Method of Application : The compound [5,6-dihydro-4H-4 (isobutylamino)thieno (2,3-B)thiopyran-2-sulfonamide-7,7- dioxide] (MK-927), a potent carbonic anhydrase inhibitor capable of reducing intraocular pressure after topical application, is currently under investigation for the treatment of glaucoma .
    • Results or Outcomes : The specific results or outcomes of this application are not provided in the source .
  • Scientific Field: Organic Chemistry

    • Application : Preparation of dipeptides, spiroimidazolones, tetrahydrocarbazoles, and α-hydroxy esters .
    • Method of Application : The product has been utilized in various condensation reactions for the preparation of these compounds .
    • Results or Outcomes : The specific results or outcomes of this application are not provided in the source .
  • Scientific Field: Biochemistry

    • Application : Production of 5,6-dihydro-4-hydroxy-(S)-6-methyl-thieno[2,3-b]thiopyran-7,7-dioxide .
    • Method of Application : This compound is produced by subjecting 5,6-dihydro-4-oxo-(S)-6-methyl-thieno[2,3-b]thiopyran-7,7-dioxide to the action of a microorganism from the genus selected from the group consisting of Ambrosiozyma, Arthroascus, Ashbya, Candida, Cryptococcus, Hansenula, Kluyveromyces, Lipomyces, Lodderomyces, Metschnikowia, Pachysolen, Pichia, Rhodosporidium, Rhodotorula, Saccharomyces, Saccharomycopsis, Schwanniomyces, Sporidiobolus, Spolobolomyces, Stephanoascus, Trigonopsis, Trichosporon and Wingea .
    • Results or Outcomes : The process enables efficient production of 5,6-dihydro-4-hydroxy-(S)-6-methyl-thieno[2,3-b]thiopyran-7,7-dioxide on an industrial scale .
  • Scientific Field: Organic Chemistry

    • Application : Preparation of dipeptides, spiroimidazolones, tetrahydrocarbazoles, and α-hydroxy esters .
    • Method of Application : The product has been utilized in various condensation reactions for the preparation of these compounds .
    • Results or Outcomes : The specific results or outcomes of this application are not provided in the source .
  • Scientific Field: Biochemistry

    • Application : Production of 5,6-dihydro-4-hydroxy-(S)-6-methyl-thieno[2,3-b]thiopyran-7,7-dioxide .
    • Method of Application : This compound is produced by subjecting 5,6-dihydro-4-oxo-(S)-6-methyl-thieno[2,3-b]thiopyran-7,7-dioxide to the action of a microorganism from the genus selected from the group consisting of Ambrosiozyma, Arthroascus, Ashbya, Candida, Cryptococcus, Hansenula, Kluyveromyces, Lipomyces, Lodderomyces, Metschnikowia, Pachysolen, Pichia, Rhodosporidium, Rhodotorula, Saccharomyces, Saccharomycopsis, Schwanniomyces, Sporidiobolus, Spolobolomyces, Stephanoascus, Trigonopsis, Trichosporon and Wingea .
    • Results or Outcomes : The process enables efficient production of 5,6-dihydro-4-hydroxy-(S)-6-methyl-thieno[2,3-b]thiopyran-7,7-dioxide on an industrial scale .

properties

IUPAC Name

(6S)-6-methyl-7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3S2/c1-5-4-7(9)6-2-3-12-8(6)13(5,10)11/h2-3,5H,4H2,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQUUXMUPBQBKHA-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C2=C(S1(=O)=O)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC(=O)C2=C(S1(=O)=O)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401335280
Record name (6S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one 7,7-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401335280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one 7,7-dioxide

CAS RN

148719-91-9
Record name (6S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one 7,7-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401335280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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